BenchChemオンラインストアへようこそ!

2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

PKM2 activation Cancer metabolism Structure-activity relationship

2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 922006-06-2; molecular formula C18H20N2O4S; MW 360.43) is a synthetic small molecule belonging to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype. This scaffold was identified as the third distinct pharmacophore series of pyruvate kinase M2 (PKM2) activators, a validated oncology target involved in the metabolic reprogramming of tumor cells.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 922006-06-2
Cat. No. B2382695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
CAS922006-06-2
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C18H20N2O4S/c1-3-24-16-8-4-12(2)10-17(16)25(22,23)20-14-6-7-15-13(11-14)5-9-18(21)19-15/h4,6-8,10-11,20H,3,5,9H2,1-2H3,(H,19,21)
InChIKeyUXKCCLGEENDIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: Chemical Identity and Pharmacophore Context for Procurement


2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 922006-06-2; molecular formula C18H20N2O4S; MW 360.43) is a synthetic small molecule belonging to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype. This scaffold was identified as the third distinct pharmacophore series of pyruvate kinase M2 (PKM2) activators, a validated oncology target involved in the metabolic reprogramming of tumor cells [1]. The compound features a 2-ethoxy-5-methyl substitution pattern on the benzenesulfonamide ring, distinguishing it from closely related analogs with different substitution profiles. It is primarily sourced from commercial chemical vendors as a research-grade screening compound.

Why Generic Substitution Fails for 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: Structural Specificity in the PKM2 Activator Chemotype


Compounds within the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide class cannot be interchanged generically because subtle modifications to the aryl sulfonamide substitution pattern produce dramatic shifts in PKM2 activation potency (AC50 values spanning from >20 µM to 90 nM) and maximum response (% activation) [1]. SAR studies established that the 3,4-dihydroquinolin-2(1H)-one core is essential for activity—removal or ring-size alteration results in ≥20-fold potency loss—while the NH-sulfonamide linkage is also indispensable, with N-methylation abolishing activity entirely [1]. Meta-substitution on the aryl ring is strongly preferred; ortho-substituents markedly decrease activity, and para-tolerance is variable [1]. Therefore, even structurally adjacent analogs differing by a single methyl or methoxy group position exhibit non-linear, unpredictable differences in both potency and efficacy, making empirical procurement of the specific compound essential for reproducible target engagement.

Product-Specific Quantitative Differentiation Guide for 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide


Predicted PKM2 Activation Potency Range Based on Substitution Pattern SAR

While direct AC50 data for this specific compound (CAS 922006-06-2) have not been published in peer-reviewed literature, its substitution pattern—2-ethoxy-5-methyl—can be evaluated against the established SAR of the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide series [1]. The 5-methyl group occupies a meta-like position relative to the sulfonamide attachment, a region where SAR shows strong preference for hydrophobic substitution: the unsubstituted 3-methyl analog (compound 24) achieved AC50 = 0.25 µM with 101% max response [1]. The 2-ethoxy group is an ortho substituent; ortho-substitution generally reduces activity (2-fluoro-benzene analog: AC50 = 5.2 µM vs. 3-fluoro-benzene: AC50 = 0.79 µM) [1]. However, the ethoxy group's electron-donating character and extended conformation may partially mitigate this ortho penalty. Based on class-level inference, the predicted AC50 range for this compound is estimated between 0.5–5 µM, pending experimental confirmation [1].

PKM2 activation Cancer metabolism Structure-activity relationship

Differentiation from 2-Methyl and 3-Methoxy Positional Isomers

The 2-ethoxy-5-methyl substitution pattern distinguishes this compound from two informative comparators: the 2-methyl analog (compound 23, AC50 = 2.2 µM, 94% max response) and the 3-methoxy analog (compound 34, AC50 = 1.1 µM, 115% max response) [1]. The presence of an ethoxy group at the 2-position introduces a hydrogen-bond acceptor capable of engaging the PKM2 allosteric pocket via water-mediated interactions, a feature absent in purely alkyl-substituted analogs. This property partially recapitulates the 3-methoxy analog's potency but with an ortho- rather than meta-orientation, potentially altering the compound's selectivity profile across PK isoforms. Notably, all ortho-substituted analogs tested in the 2011 series showed reduced potency relative to their meta-substituted counterparts, but none incorporated an alkoxy ortho-substituent, making this compound a first-in-subclass evaluation tool for ortho-alkoxy SAR [1].

Positional isomer differentiation PKM2 activator Selectivity profiling

Predicted Physicochemical Differentiation: Lipophilicity and Solubility Profile

The 2-ethoxy substituent introduces an oxygen atom into an otherwise lipophilic ortho position, which is predicted to modulate the compound's lipophilicity (cLogP) relative to all-hydrocarbon comparators. The 3-methyl analog (compound 24, AC50 = 0.25 µM) bears only hydrophobic substitutions (methyl and hydrogen), resulting in a calculated cLogP of approximately 2.8 [1]. The addition of the 2-ethoxy group is predicted to reduce cLogP by approximately 0.3–0.5 log units due to the polar oxygen atom, while the 5-methyl group maintains the favorable meta-hydrophobic contact. This balanced polarity profile may enhance aqueous solubility compared to the most potent analog (compound 41, 3-chloro-4-methyl, AC50 = 0.10 µM) while retaining sufficient lipophilicity for passive membrane permeability, a critical parameter for cellular assay performance where many highly lipophilic PKM2 activators exhibit poor solubility at active concentrations [1][2].

Physicochemical properties Drug-likeness cLogP prediction

Differentiation from Clinical-Stage PKM2 Activators via Distinct Allosteric Binding Mode Predictions

The tetrahydroquinoline-6-sulfonamide chemotype activates PKM2 through binding at a distinct allosteric site at the dimer-dimer interface, stabilizing the highly active tetrameric form of the enzyme [1]. This mechanism contrasts with other PKM2 activator chemotypes such as the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamides, which occupy the same allosteric pocket but with different binding interactions [3]. The 2-ethoxy-5-methyl substitution introduces an ortho-alkoxy group not present in any compound from the original 46-member SAR series; molecular docking studies on related tetrahydroquinoline scaffolds show that the aryl sulfonamide moiety engages a hydrophobic sub-pocket where substituent size and polarity directly affect tetramer stabilization kinetics [2]. Compared to the clinical-stage PKM2 activator TEPP-46 (a thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold), this compound's tetrahydroquinoline core provides a fundamentally different hinge-binding geometry, suggesting that procurement of this chemotype enables orthogonal target engagement validation [1][3].

Allosteric modulation PKM2 tetramer stabilization Mechanism of action

Predicted Metabolic Stability Differentiation via 2-Ethoxy Group

The 2-ethoxy substituent introduces a metabolically labile O-dealkylation site that is absent in the methyl-substituted comparators. In the in silico ADMET analysis of the tetrahydroquinoline PKM2 activator series, compounds with alkoxy substituents showed distinct CYP450 isoform interaction profiles compared to their alkyl-only counterparts [2]. While O-deethylation by CYP2E1 or CYP1A2 may reduce the compound's half-life in hepatocyte assays, this metabolic liability can be advantageous in acute cellular experiments where rapid compound clearance after target engagement facilitates temporal control of PKM2 activation. By contrast, the 3-methyl analog (compound 24) lacks this oxidative handle and may exhibit prolonged cellular residence time, a property that could confound washout experiments designed to demonstrate PKM2-dependence [1]. The dual 2-ethoxy/5-methyl pattern thus provides a distinct in vitro pharmacokinetic profile relative to the published comparator set.

Metabolic stability CYP450 oxidation In vitro ADME

Commercial Availability and Purity Specification for Reproducible Screening

This compound (CAS 922006-06-2) is commercially available from multiple research chemical suppliers with catalog listings specifying molecular formula C18H20N2O4S and molecular weight 360.43 [2]. This is in contrast to many of the high-potency analogs from the 2011 SAR series (e.g., compound 41, 3-chloro-4-methyl, AC50 = 0.10 µM), which are not commercially cataloged and require custom synthesis [1]. The availability of this compound from stock enables immediate procurement for screening, while its IUPAC name (2-ethoxy-5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide) uniquely defines the structure without ambiguity. The tetrahydroquinoline-6-sulfonamide chemotype has also been disclosed in patent literature as inhibitors of voltage-gated sodium channels (Nav1.7) for pain indications (Amgen, WO2017106871A1), suggesting broader pharmacological relevance beyond oncology [3].

Compound procurement Purity specification Reproducibility

Optimal Research Application Scenarios for 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide


PKM2 SAR Expansion: Probing Ortho-Alkoxy Substitution in the Tetrahydroquinoline-6-sulfonamide Series

This compound fills a documented gap in the PKM2 activator SAR landscape. The foundational 2011 series tested 46 analogs but included no ortho-alkoxy-substituted aryl sulfonamide [1]. By procuring this compound alongside comparators such as the 3-methyl (AC50 = 0.25 µM) and 3-methoxy (AC50 = 1.1 µM) analogs, research groups can determine whether the 2-ethoxy group enhances or diminishes PKM2 activation potency when combined with a 5-methyl substituent. The resulting data will inform whether ortho-alkoxy incorporation represents a viable strategy for tuning potency and isoform selectivity, addressing a key unanswered question from the original medicinal chemistry campaign [1].

Chemical Probe Orthogonality Assessment in PKM2-Dependent Cancer Metabolism Studies

The tetrahydroquinoline-6-sulfonamide scaffold binds PKM2 at the dimer-dimer interface, a site distinct from the thieno-pyrrolo-pyridazinone binding region exploited by TEPP-46 and its analogs (AC50 = 90 nM) [1][3]. This compound can serve as an orthogonal chemical probe to confirm that phenotypes observed with TEPP-46 treatment are truly PKM2-dependent rather than scaffold-specific. Procurement and testing in parallel with TEPP-46 in A549 lung cancer or other PKM2-expressing cell lines enables rigorous target validation, reducing the risk of advancing compounds with off-target-mediated anti-proliferative effects [2].

Physicochemical Profiling of Alkoxy-Substituted Tetrahydroquinoline Sulfonamides for Assay Development

The 2-ethoxy group confers a predicted intermediate lipophilicity (cLogP ~2.3–2.5) distinct from both the highly lipophilic 3-chloro-4-methyl analog (cLogP ~3.4) and the polar 4-methoxy analog (cLogP ~2.1) [1][2]. This compound is suited for systematic aqueous solubility and cellular permeability profiling studies that aim to establish the relationship between substitution pattern and assay compatibility. Findings will guide buffer formulation (DMSO concentration, surfactant use) for high-throughput PKM2 activator screening campaigns, where compound precipitation is a known source of false-negative results [2].

Reference Standard for Analytical Method Development and Compound Library QC

With CAS 922006-06-2, molecular formula C18H20N2O4S, and IUPAC name 2-ethoxy-5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide, this compound possesses well-defined chemical identifiers that facilitate its use as a reference standard for LC-MS and NMR-based quality control of tetrahydroquinoline sulfonamide screening libraries [4]. Its moderate molecular weight (360.43 g/mol) and distinct chromatographic retention time make it suitable as a system suitability standard in HPLC purity assessments of structurally related compound collections, ensuring batch-to-batch consistency in long-term screening operations.

Quote Request

Request a Quote for 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.